molecular formula C24H30FN3O3 B2434034 2-(2-fluorophenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)acetamide CAS No. 922086-26-8

2-(2-fluorophenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)acetamide

Cat. No.: B2434034
CAS No.: 922086-26-8
M. Wt: 427.52
InChI Key: BHBZWQJFDVVPGS-UHFFFAOYSA-N
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Description

“2-(2-fluorophenoxy)-N-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide” is a chemical compound. High-quality images of its 3D molecular structure and molecular surface based on quantum chemical computations are available .

Scientific Research Applications

Structural Aspects and Fluorescence Properties

Research on structurally related amide-containing isoquinoline derivatives reveals insights into the structural aspects and properties of these compounds. For example, studies have shown that certain isoquinoline derivatives can form gels or crystalline solids upon treatment with various acids, indicating potential applications in material science for gel formation and solid-state chemistry. Additionally, these compounds exhibit fluorescence properties, which can be significantly altered through interactions with other molecules or changes in their protonated state. This suggests potential applications in fluorescence microscopy or materials science, where fluorescence is a valuable property for tagging, imaging, or sensor development (Karmakar, Sarma, & Baruah, 2007).

Neuropharmacological Research

Research into compounds structurally related to the query compound has been explored for their neuropharmacological properties. For instance, studies on modafinil, a compound with a similar amide structure, have investigated its effects on dopamine and norepinephrine transporters. These studies are crucial for understanding the neurochemical substrates of certain medications and their potential use in treating neuropsychiatric disorders (Madras et al., 2006).

Antiviral and Anticancer Applications

The synthesis and evaluation of novel anilidoquinoline derivatives have demonstrated significant antiviral and antiapoptotic effects in vitro. These findings suggest potential therapeutic applications in treating viral diseases such as Japanese encephalitis, highlighting the importance of structural derivatives in medicinal chemistry and drug development (Ghosh et al., 2008).

Organic Synthesis and Material Science

The synthesis of pyrroloquinolines from quinoline derivatives, through a series of chemical transformations, indicates the versatility of these compounds in organic synthesis. Such processes could lead to the development of new materials or pharmaceuticals with specific desired properties, demonstrating the broad applicability of these compounds in chemistry (Roberts, Joule, Bros, & Álvarez, 1997).

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30FN3O3/c1-27-10-4-5-18-15-19(8-9-21(18)27)22(28-11-13-30-14-12-28)16-26-24(29)17-31-23-7-3-2-6-20(23)25/h2-3,6-9,15,22H,4-5,10-14,16-17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBZWQJFDVVPGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)COC3=CC=CC=C3F)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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